2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of an aminophenyl group and a morpholin-4-ylethyl group attached to an acetamide backbone.
Preparation Methods
The synthesis of 2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide typically involves the reaction of 3-aminophenylacetic acid with 2-(morpholin-4-yl)ethylamine under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group, coupling with the amine, and purification of the final product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aminophenyl or morpholin-4-ylethyl moieties are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological assays to study protein-ligand interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with proteins or enzymes, while the morpholin-4-ylethyl group can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide can be compared with other similar compounds, such as:
1-(3-aminophenyl)-3-[2-(morpholin-4-yl)ethyl]urea: This compound has a similar structure but contains a urea moiety instead of an acetamide group.
3-aminophenylacetic acid derivatives: These compounds share the aminophenylacetic acid core but differ in the substituents attached to the acetamide or other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C14H21N3O2/c15-13-3-1-2-12(10-13)11-14(18)16-4-5-17-6-8-19-9-7-17/h1-3,10H,4-9,11,15H2,(H,16,18) |
InChI Key |
FFEZVCMUGBRCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.